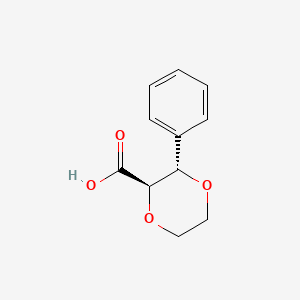![molecular formula C8H6ClN3O B11717441 1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone CAS No. 87597-24-8](/img/structure/B11717441.png)
1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with a chloro substituent at the 2-position and an ethanone group at the 3-position
Preparation Methods
The synthesis of 1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone typically involves the functionalization of the imidazo[1,2-a]pyrazine scaffold. One common method includes the reaction of 2-chloroimidazo[1,2-a]pyrazine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ethanone group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, often using reagents like sodium methoxide or potassium thiolate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials, including optoelectronic devices.
Mechanism of Action
The mechanism by which 1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone exerts its effects is primarily through its interaction with specific molecular targets. The chloro substituent and ethanone group play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone can be compared with other similar compounds such as:
1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone: This compound has a pyridine ring instead of a pyrazine ring, which can result in different chemical reactivity and biological activity.
1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanol: The presence of an alcohol group instead of an ethanone group can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
87597-24-8 |
|---|---|
Molecular Formula |
C8H6ClN3O |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
1-(2-chloroimidazo[1,2-a]pyrazin-3-yl)ethanone |
InChI |
InChI=1S/C8H6ClN3O/c1-5(13)7-8(9)11-6-4-10-2-3-12(6)7/h2-4H,1H3 |
InChI Key |
MNRHQKFWUCDKIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B11717360.png)


![(6aR,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B11717380.png)


![(1S,3S,4S,5S,7R)-6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide](/img/structure/B11717394.png)



![(2E)-5-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11717424.png)



